molecular formula C13H11F3N4S2 B13360790 3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13360790
M. Wt: 344.4 g/mol
InChI Key: XBRCDNGHUZEZEB-UHFFFAOYSA-N
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Description

Ethyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method provides an efficient route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolo-thiadiazole compounds.

Scientific Research Applications

Ethyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and engage in π-π interactions allows it to bind effectively to active sites, inhibiting enzyme activity and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C13H11F3N4S2

Molecular Weight

344.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11F3N4S2/c1-2-21-7-10-17-18-12-20(10)19-11(22-12)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3

InChI Key

XBRCDNGHUZEZEB-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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